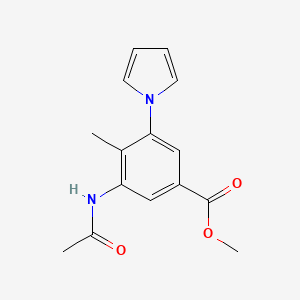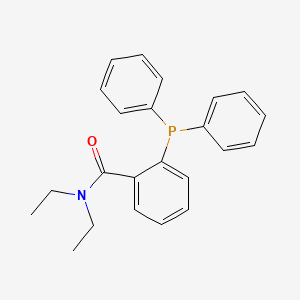
2-(Diphenylphosphanyl)-N,N-diethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphino)-N,N-diethylbenzamide is an organophosphorus compound that features a phosphine group attached to a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)-N,N-diethylbenzamide typically involves the reaction of diphenylphosphine with N,N-diethylbenzamide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the diphenylphosphine, followed by its reaction with N,N-diethylbenzamide . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods
While specific industrial production methods for 2-(Diphenylphosphino)-N,N-diethylbenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive phosphine compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diphenylphosphino)-N,N-diethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize the phosphine group.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions with the phosphine group.
Major Products
Oxidation: The major product of oxidation is the corresponding phosphine oxide.
Substitution: Depending on the substituent introduced, various phosphine derivatives can be formed.
Applications De Recherche Scientifique
2-(Diphenylphosphino)-N,N-diethylbenzamide has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms where phosphine ligands are involved.
Medicine: Research into its potential use in drug design and delivery systems is ongoing.
Industry: It can be used in the development of new materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism by which 2-(Diphenylphosphino)-N,N-diethylbenzamide exerts its effects largely depends on its role as a ligand. In coordination chemistry, the phosphine group can donate electron density to a metal center, stabilizing various oxidation states and facilitating catalytic cycles. The molecular targets and pathways involved include the formation of metal-ligand complexes that can undergo various transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: Another organophosphorus compound with similar ligand properties.
Bis(diphenylphosphino)methane: A related compound used in similar catalytic applications.
Uniqueness
2-(Diphenylphosphino)-N,N-diethylbenzamide is unique due to its specific structure,
Propriétés
Numéro CAS |
143024-49-1 |
|---|---|
Formule moléculaire |
C23H24NOP |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
2-diphenylphosphanyl-N,N-diethylbenzamide |
InChI |
InChI=1S/C23H24NOP/c1-3-24(4-2)23(25)21-17-11-12-18-22(21)26(19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-18H,3-4H2,1-2H3 |
Clé InChI |
VCPNFOOZYZBUBG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12888787.png)


![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12888795.png)

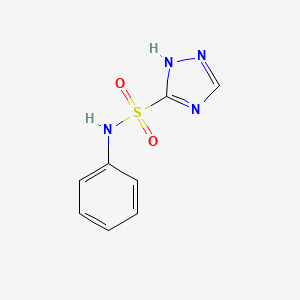


![2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888839.png)
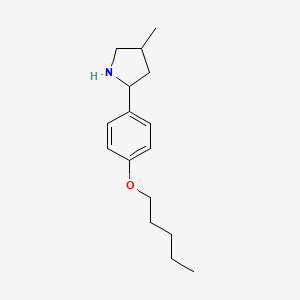
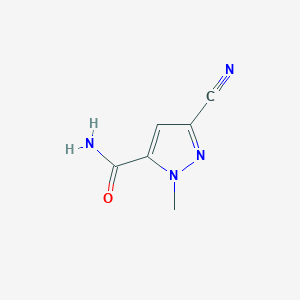
![2-(Carboxy(hydroxy)methyl)-4-cyanobenzo[d]oxazole](/img/structure/B12888854.png)
![2-[(4-Chlorophenyl)methyl]-3-hydroxyquinoline-4,8-dicarboxylic acid](/img/structure/B12888862.png)
